molecular formula C14H19NO6 B046646 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid CAS No. 122744-78-9

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Cat. No. B046646
M. Wt: 297.3 g/mol
InChI Key: ZXNOFBMUVBIGOE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” often involves steps such as acylation, cyclization, and protection-deprotection strategies. For example, the synthesis of tert-butyloxycarbonyl (Boc) protected amino acids typically employs conditions that preserve the functional integrity of sensitive groups while enabling the introduction of the Boc protecting group. One study described an improved synthesis of a related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder conditions for better selectivity (Badland et al., 2010).

Molecular Structure Analysis The molecular structure of compounds similar to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” is characterized by X-ray crystallography, providing insight into their conformation and stereochemistry. The study of dibenzofuran-based diacids, designed to nucleate β-sheet formation, exemplifies the structural analysis of complex organic molecules (Díaz & Kelly, 1991).

Chemical Reactions and Properties Chemical reactions involving tert-butoxycarbonyl amino acids or their derivatives highlight the versatility and reactivity of these compounds. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate demonstrates complex reaction sequences involving palladium-catalyzed Suzuki reactions, showcasing the compound's role in the synthesis of targeted molecules (Zhang et al., 2022).

Physical Properties Analysis The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveal insights into the compound's stability and intermolecular interactions, contributing to the broader knowledge of similar compounds (Singh et al., 2016).

Scientific Research Applications

Mimicking β-Strand and Forming β-Sheetlike Structures

  • Unnatural amino acid derivatives, including 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, have been designed to mimic the hydrogen-bonding functionality of one edge of a tripeptide β-strand. These derivatives can form β-sheetlike hydrogen-bonded dimers, contributing to the understanding and design of peptide structures (Nowick et al., 2000).

Nucleating β-Sheet Formation

  • Certain derivatives like 4-(N-tert-butyloxycarbonyl-2-aminoethyl)-6-dibenzofuranpropionic acid are synthesized to nucleate antiparallel and parallel β-sheet formation. This is significant for protein engineering and understanding protein folding (Díaz & Kelly, 1991).

Catalyst for N-tert-Butoxycarbonylation of Amines

  • The compound plays a role in the efficient and environmentally friendly catalytic process for N-tert-butoxycarbonylation of amines. This is important for protecting amino acids during peptide synthesis (Heydari et al., 2007).

Improved Synthesis Techniques

  • Improved synthesis of derivatives like (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid has been achieved, enhancing the efficiency and selectivity of production methods (Badland et al., 2010).

Synthesis and Structural Determination

  • The synthesis and structural determination of related compounds, such as Tetrahydro-5-alkyl-N-(tert-butoxycarbonyl)-4H-1,4-oxazine-2-ones, demonstrate the compound’s versatility in forming various chemical structures (Baker et al., 1992).

Production of Epoxy Amino Acids

  • Derivatives are used in the production of epoxy amino acids from allylglycines, leading to the formation of hydroxyproline derivatives. This has implications in peptide and drug design (Krishnamurthy et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNOFBMUVBIGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373774
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

CAS RN

122744-78-9
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122744-78-9
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